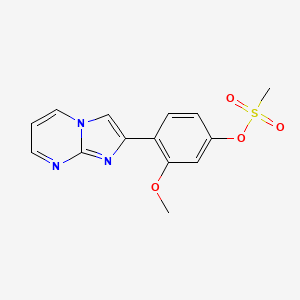
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an anti-inflammatory agent. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic system, and a phenyl ring substituted with methoxy and methylsulphonyloxy groups.
Métodos De Preparación
The synthesis of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Análisis De Reacciones Químicas
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylsulphonyloxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation . The compound’s methoxy and methylsulphonyloxy groups play a crucial role in its binding to the active site of the COX-2 enzyme, enhancing its selectivity and potency.
Comparación Con Compuestos Similares
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine can be compared with other similar compounds, such as:
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound also exhibits selective COX-2 inhibition but has different substituents on the imidazo[1,2-a]pyridine core.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds have shown similar biological activities but differ in their structural framework.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its high selectivity and potency as a COX-2 inhibitor.
Propiedades
Número CAS |
102361-62-6 |
|---|---|
Fórmula molecular |
C14H13N3O4S |
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
(4-imidazo[1,2-a]pyrimidin-2-yl-3-methoxyphenyl) methanesulfonate |
InChI |
InChI=1S/C14H13N3O4S/c1-20-13-8-10(21-22(2,18)19)4-5-11(13)12-9-17-7-3-6-15-14(17)16-12/h3-9H,1-2H3 |
Clave InChI |
RWZQTVFMAPBWPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OS(=O)(=O)C)C2=CN3C=CC=NC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



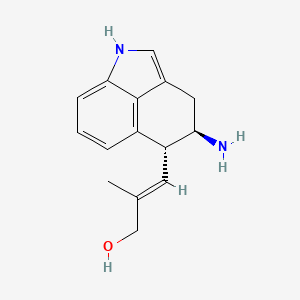


![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
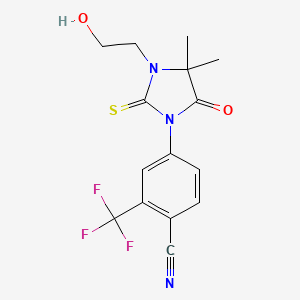
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)

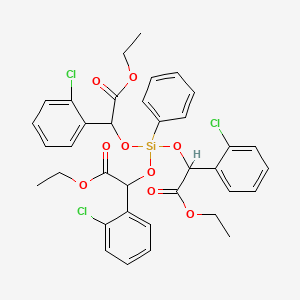
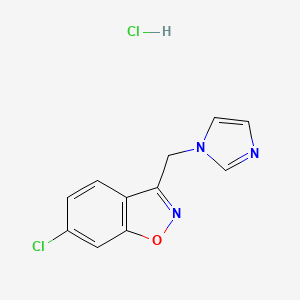

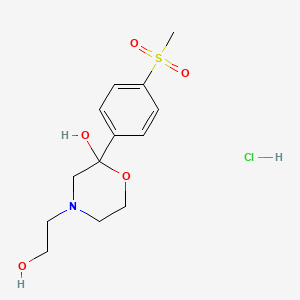
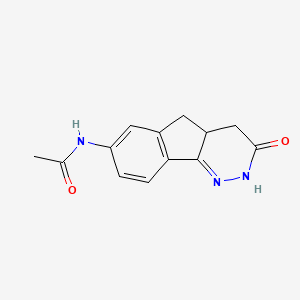
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)
